N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide
Descripción
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The spirocyclic structure confers conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-2-14-6-8-16(9-7-14)23(19,20)18-12-15-13-21-17(22-15)10-4-3-5-11-17/h6-9,15,18H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMIKNHHKPYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. The 1,4-dioxaspiro[4.5]decan moiety is central to its design, providing a scaffold that can interact with various biological targets.
Molecular Formula
- Molecular Formula: C14H19N1O4S
- Molecular Weight: 303.37 g/mol
The compound's mechanism of action primarily involves inhibition of specific enzymes and receptors. Its sulfonamide group is known for interacting with carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and carbon dioxide transport.
In Vitro Studies
Recent studies have demonstrated that derivatives of sulfonamides exhibit significant inhibitory activity against various CA isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis.
Table 1: Inhibitory Activity of Sulfonamide Derivatives
| Compound ID | CA IX Inhibition (nM) | CA XII Inhibition (nM) | Cell Line Tested |
|---|---|---|---|
| 16a | 51.6 | 75.0 | HT-29 |
| 16b | 99.6 | 120.0 | MDA-MB-231 |
| 16e | 85.0 | 95.0 | MG-63 |
These results indicate that the compound exhibits selective inhibition against tumor-associated isoforms, making it a candidate for further development as an anticancer agent .
Anticancer Activity
In a study assessing the anticancer potential of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide, it was found to significantly reduce cell viability in cancer cell lines with high CA expression under hypoxic conditions. For instance, compound 16b demonstrated a concentration-dependent inhibition of the MG-63 osteosarcoma cell line, outperforming standard treatments like acetazolamide (AZM) .
Anticonvulsant Activity
Another area of research has focused on the anticonvulsant properties of related compounds derived from the spiro structure. In tests involving maximal electroshock seizure (MES) assays, certain derivatives displayed promising anticonvulsant activity without significant neurotoxicity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds bearing the 1,4-dioxaspiro[4.5]decane core with sulfonamide or related functional groups exhibit significant diversity in their aromatic substituents:
Key Insights:
- Electron-withdrawing groups (e.g., nitro in S08) may stabilize intermediates during synthesis or modulate electronic interactions in biological targets.
Functional Group Modifications
Variations in the functional groups attached to the spirocyclic core significantly alter chemical reactivity and biological activity:
Key Insights:
- Guanidine derivatives like GUANADREL are ionized at physiological pH, enhancing solubility but limiting blood-brain barrier penetration compared to sulfonamides.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (4-Ethyl) | S08 (4-Nitro) | GUANADREL (Guanidine) |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~1.8 (polar nitro) | ~0.5 (ionized) |
| Solubility | Moderate (hydrophobic) | Low (crystalline) | High (ionic) |
| Metabolic Stability | Likely stable | Susceptible to reduction | High (excreted unchanged) |
Key Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
